![molecular formula C14H18N2OS3 B259027 1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of bicyclic ketones and has a unique chemical structure that makes it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of 1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways that are involved in the regulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one in lab experiments include its unique chemical structure, which makes it a promising candidate for various biomedical applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and limited availability.
Zukünftige Richtungen
There are many future directions for the research on 1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one. Some of these directions include:
1. Investigating the potential of this compound in the treatment of other diseases such as diabetes, cardiovascular disease, and autoimmune disorders.
2. Studying the mechanisms of action of this compound in more detail to better understand its therapeutic potential.
3. Developing more efficient and cost-effective methods for the synthesis of this compound to increase its availability for scientific research.
4. Exploring the potential of this compound as a diagnostic tool for the detection of various diseases.
Conclusion:
This compound is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. This compound's unique chemical structure makes it a promising candidate for various biomedical applications. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one can be achieved through a multistep process. The first step involves the preparation of 3-(methylsulfanyl)-1,2,4-thiadiazole-5-carbaldehyde, which is then reacted with 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one in the presence of a suitable catalyst to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one has been investigated for its potential therapeutic applications in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Molekularformel |
C14H18N2OS3 |
---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
(2Z)-4,7,7-trimethyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylidene]bicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C14H18N2OS3/c1-13(2)9-5-6-14(13,3)10(17)8(9)7-19-12-15-11(18-4)16-20-12/h7,9H,5-6H2,1-4H3/b8-7- |
InChI-Schlüssel |
WDQICADOAFQWTI-FPLPWBNLSA-N |
Isomerische SMILES |
CC1(C\2CCC1(C(=O)/C2=C\SC3=NC(=NS3)SC)C)C |
SMILES |
CC1(C2CCC1(C(=O)C2=CSC3=NC(=NS3)SC)C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2=CSC3=NC(=NS3)SC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.